

# An In-depth Technical Guide to Bis(trimethylstannyl)acetylene

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Bis(trimethylstannyl)acetylene	
Cat. No.:	B1580836	Get Quote

CAS Number: 2117-50-2

This technical guide provides a comprehensive overview of **Bis(trimethylstannyl)acetylene**, a versatile organotin reagent crucial in various fields of chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its properties, synthesis, and applications.

# **Chemical Properties and Data**

**Bis(trimethylstannyl)acetylene**, also known as 1,2-Bis(trimethylstannyl)ethyne, is a valuable synthetic intermediate.[1] Its key physical and chemical properties are summarized below.

**General Properties** 

Property	Value	Reference
CAS Number	2117-50-2	[1][2]
Molecular Formula	C8H18Sn2	[1]
Molecular Weight	351.65 g/mol	[1][2]
Appearance	White to off-white powder or crystals	
Melting Point	59-61 °C	[2]



## **Spectroscopic Data**

While detailed spectra for **Bis(trimethylstannyl)acetylene** are not abundantly published, data for the analogous and widely studied Bis(trimethylsilyl)acetylene (BTMSA) provides valuable insights. Spectroscopic characterization is crucial for confirming the identity and purity of the compound.

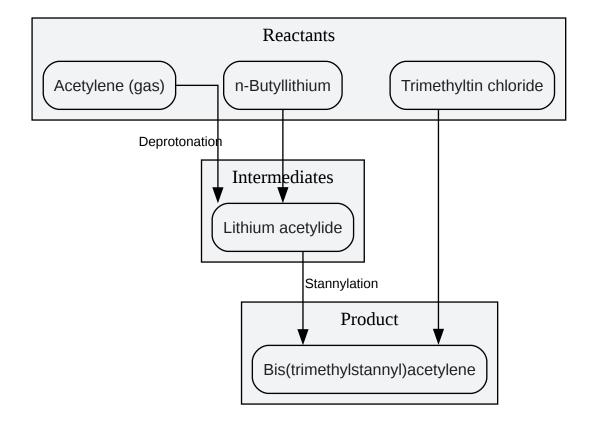
Spectroscopy	Expected Observations
<sup>1</sup> H NMR	A single sharp singlet for the 18 equivalent protons of the two trimethylstannyl groups. The chemical shift is typically in the upfield region.
<sup>13</sup> C NMR	Two distinct signals are expected: one for the methyl carbons of the trimethylstannyl groups and another for the acetylenic carbons.
<sup>119</sup> Sn NMR	A single resonance characteristic of the tin environment in the molecule. This is a key technique for characterizing organotin compounds.
IR Spectroscopy	The characteristic C≡C stretching vibration is expected, though it may be weak or absent due to the symmetrical nature of the molecule.  Vibrations associated with the Sn-C bonds and methyl groups will also be present.
Mass Spectrometry	The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns involving the loss of methyl groups and the tin-carbon bonds.

# Synthesis of Bis(trimethylstannyl)acetylene

The synthesis of **Bis(trimethylstannyl)acetylene** typically involves the reaction of a metal acetylide with a trimethyltin halide. A common laboratory-scale preparation is outlined below.

## **Synthetic Pathway**





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Caption: Synthetic route to **Bis(trimethylstannyl)acetylene**.

## **Experimental Protocol**

#### Materials:

- Acetylene gas
- n-Butyllithium (in hexanes)
- Trimethyltin chloride
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Anhydrous hexanes
- Standard Schlenk line and glassware



#### Procedure:

- Preparation of Lithium Acetylide: A flame-dried Schlenk flask equipped with a magnetic stir bar, a gas inlet, and a septum is placed under an inert atmosphere (argon or nitrogen).
   Anhydrous diethyl ether or THF is added, and the solvent is cooled to -78 °C using a dry ice/acetone bath. Acetylene gas is bubbled through the solvent for a period to ensure saturation.
- Deprotonation: While maintaining the acetylene stream, two equivalents of n-butyllithium in hexanes are added dropwise to the solution. The formation of a white precipitate of lithium acetylide will be observed. The mixture is stirred at -78 °C for an additional 30 minutes after the addition is complete.
- Stannylation: Two equivalents of trimethyltin chloride, dissolved in a minimal amount of anhydrous diethyl ether or THF, are added dropwise to the lithium acetylide suspension at -78 °C.
- Workup: The reaction mixture is allowed to warm to room temperature and stirred overnight.
  The reaction is then quenched by the slow addition of water. The organic layer is separated,
  and the aqueous layer is extracted with diethyl ether. The combined organic extracts are
  washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed
  under reduced pressure.
- Purification: The crude product is purified by recrystallization from a suitable solvent such as
  hexanes or by sublimation to afford Bis(trimethylstannyl)acetylene as a white crystalline
  solid.

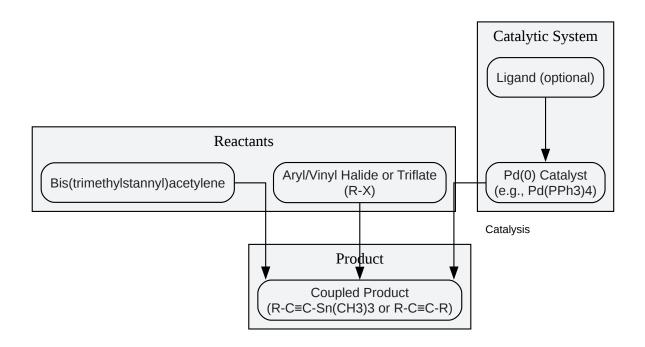
# **Reactions and Applications**

**Bis(trimethylstannyl)acetylene** is a key reagent in cross-coupling reactions, particularly the Stille reaction, and also participates in cycloaddition reactions.

# **Stille Cross-Coupling Reaction**

The Stille reaction is a powerful method for the formation of carbon-carbon bonds. **Bis(trimethylstannyl)acetylene** can be used to introduce an ethynyl or a substituted ethynyl group into organic molecules.





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Caption: General workflow of a Stille cross-coupling reaction.

#### Materials:

- Bis(trimethylstannyl)acetylene
- Aryl or vinyl halide/triflate (e.g., iodobenzene)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
- Anhydrous and degassed solvent (e.g., toluene or DMF)
- Standard Schlenk line and glassware

#### Procedure:

• Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), **Bis(trimethylstannyl)acetylene** (1.1 eq), and the palladium catalyst (2-5



mol%).

- Solvent Addition: Add the anhydrous and degassed solvent via syringe.
- Reaction: The reaction mixture is heated to an appropriate temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.
- Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite to remove the palladium catalyst. The filtrate is washed with an aqueous solution of potassium fluoride to remove tin byproducts, followed by water and brine.
- Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

## **Cycloaddition Reactions**

**Bis(trimethylstannyl)acetylene** can act as a dienophile in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions, providing access to various heterocyclic and carbocyclic frameworks. The trimethylstannyl groups can be retained in the product for further functionalization or removed under specific conditions.

# **Safety Information**

**Bis(trimethylstannyl)acetylene** is a toxic and flammable solid.[2] It is fatal if swallowed, in contact with skin, or if inhaled. It is also very toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

## Conclusion

**Bis(trimethylstannyl)acetylene** is a highly valuable and versatile reagent in organic synthesis. Its ability to participate in a range of reactions, most notably the Stille cross-coupling, makes it an indispensable tool for the construction of complex organic molecules. This guide provides essential information for its safe handling, synthesis, and application in a research setting.



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### References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Bis(trimethylstannyl)acetylene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1580836#bis-trimethylstannyl-acetylene-cas-number-and-properties]

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